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molecular formula C14H18BrNO3 B8703690 Ethyl 4-((5-bromopyridin-2-yl)oxy)cyclohexanecarboxylate

Ethyl 4-((5-bromopyridin-2-yl)oxy)cyclohexanecarboxylate

Cat. No. B8703690
M. Wt: 328.20 g/mol
InChI Key: LWGYQYSMPRWNPN-UHFFFAOYSA-N
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Patent
US09376418B2

Procedure details

NaH (0.250 g, 6.25 mmol) was added to a mixture of ethyl 4-hydroxycyclohexanoate (0.916 ml, 5.68 mmol), and 5-bromo-2-fluoropyridine (0.585 mL, 5.68 mmol) in DMF (15 mL) at room temperature under an Argon atmosphere. The reaction mixture was heated to 80° C. for 2.5 hours. Upon cooling, the reaction mixture was diluted with saturated NaHCO3 (50 mL), and extracted with ethyl acetate (50 mL) and diethyl ether (50 mL). The organic layer was washed with water, brine, dried over sodium sulfate, filtered, concentrated in vacuo and purified by silica gel chromatography (hexanes/ethyl Acetate) to afford ethyl 4-[(5-bromopyridin-2-yl)oxy]cyclohexanecarboxylate. MS ESI calc'd. for C14H19BrNO3 [M+H]+ 328 and 330. found 328 and 330.
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.916 mL
Type
reactant
Reaction Step One
Quantity
0.585 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1.[Br:15][C:16]1[CH:17]=[CH:18][C:19](F)=[N:20][CH:21]=1>CN(C=O)C.C([O-])(O)=O.[Na+]>[Br:15][C:16]1[CH:17]=[CH:18][C:19]([O:3][CH:4]2[CH2:5][CH2:6][CH:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8][CH2:9]2)=[N:20][CH:21]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.916 mL
Type
reactant
Smiles
OC1CCC(CC1)C(=O)OCC
Name
Quantity
0.585 mL
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL) and diethyl ether (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (hexanes/ethyl Acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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